molecular formula C17H15ClN2O5 B5429556 (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide

(2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B5429556
M. Wt: 362.8 g/mol
InChI Key: FJGXJQSXLDXIOL-FPYGCLRLSA-N
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Description

(2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with an alkene. This compound features a 4-chloro-2-nitrophenyl group and a 2,5-dimethoxyphenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of Substituents: The 4-chloro-2-nitrophenyl and 2,5-dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.

Biology

In biological studies, it may be used to investigate the effects of various substituents on biological activity.

Medicine

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if used as a pharmaceutical, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromo-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(4-chloro-2-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

The unique combination of substituents in (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide may confer specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the 4-chloro-2-nitrophenyl group could influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-24-13-5-7-16(25-2)11(9-13)3-8-17(21)19-14-6-4-12(18)10-15(14)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXJQSXLDXIOL-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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